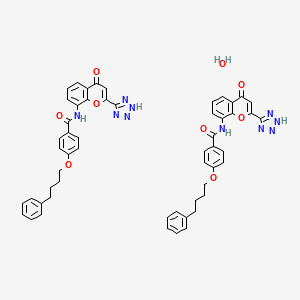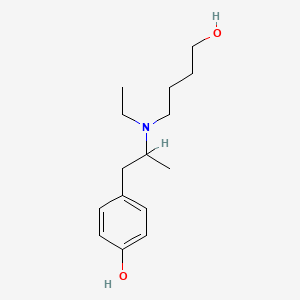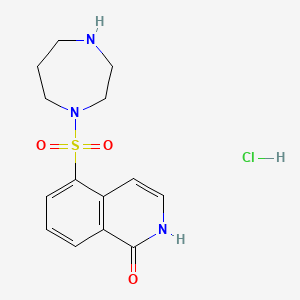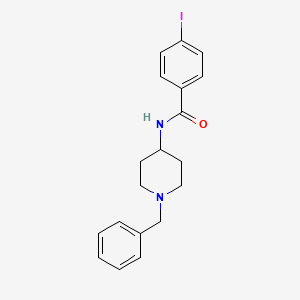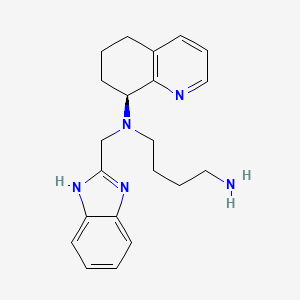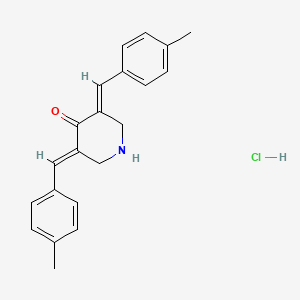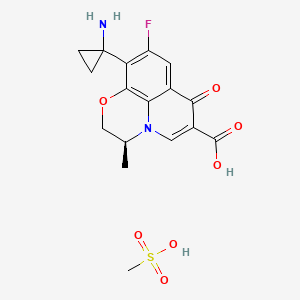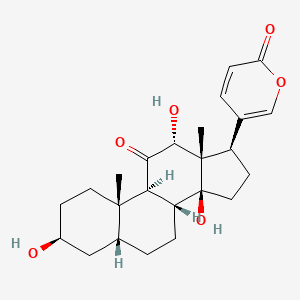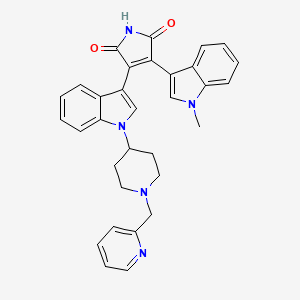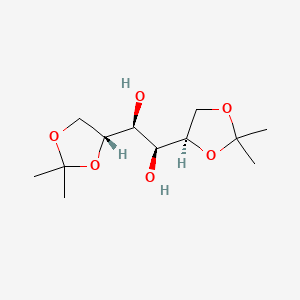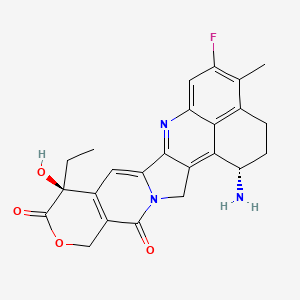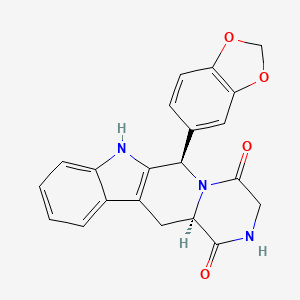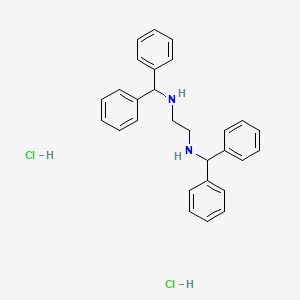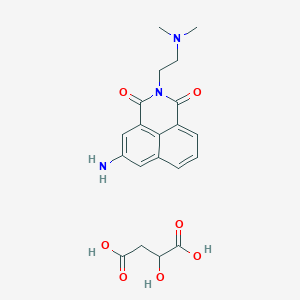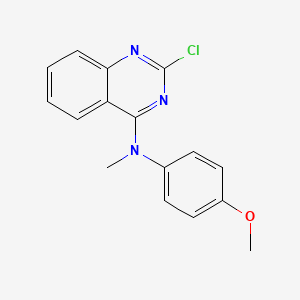
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
説明
The compound “(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine” is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings . Quinazoline derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine” were not found, quinazoline derivatives can be synthesized through various methods . For instance, 2-chloro-4-hydrazinylquinazoline can be heated with acetic anhydride to produce a quinazoline derivative .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be analyzed using quantum chemical features such as HOMO and LUMO . The electronic charge transfer occurs within the system through conjugated paths .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, 2-chloro-4-hydrazinylquinazoline can react with acetic anhydride to form a quinazoline derivative .科学的研究の応用
-
Antifungal and Antibacterial Activities
- Field : Medicinal Chemistry
- Application : Quinazoline derivatives have shown antifungal activity against the fungus “Aspergillus flavus” and antibacterial activity against the bacteria "Pseudomonas" .
- Method : The synthesis involves the reaction of 2-amino benzoic acid with urea at a temperature of 130°C to 140°C to give Quinazolin-2,4-diol, which on further reaction with phosphorus oxychloride at 150°C for 24 hours gives 2,4-dichloroquinazoline .
- Results : Out of the three synthesized quinazoline derivatives, N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine has shown significant antifungal and antibacterial activities .
-
Synthesis of Quinolone Derivatives
- Field : Organic Chemistry
- Application : Quinazoline derivatives are used in the synthesis of quinolone derivatives .
- Method : The synthesis involves the conversion of quinazolin-2, 4-diol into 2,4-dichloroquinazoline, which is then substituted at the fourth position of the quinazoline ring by 2-aminoethan-1-ol .
- Results : The synthesized compound containing a quinazoline ring substituted at position 2 by a piperazine ring and at position 4 by 2-aminoethan-1-ol has shown promising pharmacological properties .
-
Antimalarial Agent
- Field : Medicinal Chemistry
- Application : Quinazoline derivatives have been used as antimalarial agents .
- Method : The synthesis involves the reaction of 2-amino benzoic acid with urea to give Quinazolin-2,4-diol, which on further reaction with phosphorus oxychloride gives 2,4-dichloroquinazoline .
- Results : Quinazoline derivatives have shown significant antimalarial activity .
-
Cancer Treatment
- Field : Oncology
- Application : Quinazoline derivatives have been used in cancer treatment .
- Method : The synthesis involves the conversion of quinazolin-2, 4-diol into 2,4-dichloroquinazoline, which is then substituted at the fourth position of the quinazoline ring by 2-aminoethan-1-ol .
- Results : The synthesized compound containing a quinazoline ring substituted at position 2 by a piperazine ring and at position 4 by 2-aminoethan-1-ol has shown promising pharmacological properties .
-
Synthesis of Thiomorpholine Derivatives
- Field : Organic Chemistry
- Application : Quinazoline derivatives are used in the synthesis of thiomorpholine derivatives .
- Method : The synthesis involves the conversion of 2,4-dichloroquinazoline into 4-(2-chloroquinazolin-4-yl) thiomorpholine .
- Results : The synthesized compound has shown promising pharmacological properties .
- Synthesis of Thiomorpholine Derivatives
- Field : Organic Chemistry
- Application : Quinazoline derivatives are used in the synthesis of thiomorpholine derivatives .
- Method : The synthesis involves the conversion of 2,4-dichloroquinazoline into 4-(2-chloroquinazolin-4-yl) thiomorpholine .
- Results : The synthesized compound has shown promising pharmacological properties .
将来の方向性
Quinazoline derivatives have potential in the development of targeted chemotherapeutic agents with low side effects and high selectivity . They are being explored for their anticancer activity and other biological activities . This provides a promising direction for future research and development in drug discovery .
特性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVUQSDDVFBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471494 | |
| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |
CAS RN |
827030-33-1 | |
| Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



